molecular formula C25H20ClN5O3 B2626150 N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1207058-01-2

N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2626150
CAS RN: 1207058-01-2
M. Wt: 473.92
InChI Key: VEGHXQYOMXLEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O3 and its molecular weight is 473.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds similar to "N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide" have been synthesized and explored for their bioactive potential. For instance, the synthesis and evaluation of a series of compounds for positive inotropic activity, where one derivative showed significant enhancement of stroke volume in isolated rabbit heart preparations, indicating a potential for treating heart failure conditions (Wu et al., 2012). Another study focused on the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, showcasing a method that offers rapid access to complex fused tricyclic scaffolds, which could be useful in the development of new therapeutic agents (An et al., 2017).

Pharmacological Applications

The pharmacological interest in these compounds extends to their potential inotropic effects, which could contribute to the development of new treatments for cardiovascular diseases. The studies provide evidence of the positive inotropic effects in vitro, comparing favorably to standard drugs like milrinone, indicating their utility in enhancing cardiac contractility (Zhang et al., 2008). These findings open avenues for further exploration into the therapeutic applications of such compounds in cardiovascular medicine.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c1-15-10-16(2)12-19(11-15)34-24-23-29-30(14-22(32)27-18-7-5-6-17(26)13-18)25(33)31(23)21-9-4-3-8-20(21)28-24/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGHXQYOMXLEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

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